5-Amino-6-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]piperidin-2-one
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Description
Synthesis Analysis
The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones1.Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state1. The specific compound you mentioned seems to have additional functional groups attached to the piperidine ring, which could significantly affect its properties and reactivity.
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives can be quite diverse, depending on the specific functional groups present in the molecule1.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Piperidine itself is a liquid at room temperature with a distinctive odor1. The properties of a specific piperidine derivative would depend on the nature of the functional groups attached to the ring.Safety And Hazards
Future Directions
The field of piperidine derivatives is a very active area of research, with new synthetic methods and applications being developed regularly1. Future directions could include the development of more efficient synthetic methods, the discovery of new pharmaceutical applications, and the design of piperidine derivatives with improved properties.
properties
IUPAC Name |
5-amino-6-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5S/c17-12-7-8-15(21)18-16(12)11-4-3-9-19(10-11)26(24,25)14-6-2-1-5-13(14)20(22)23/h1-2,5-6,11-12,16H,3-4,7-10,17H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUBFGPTKHQSNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3C(CCC(=O)N3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]piperidin-2-one |
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